molecular formula C14H13FN2O2 B1381953 5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid CAS No. 1239747-90-0

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1381953
CAS No.: 1239747-90-0
M. Wt: 260.26 g/mol
InChI Key: IHHHBBLMVCVGNK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid (: 1239747-90-0) is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound, with a molecular formula of C14H13FN2O2 and a molecular weight of 260.26 g/mol, features a pyrazole core substituted with a cyclopropyl group and a 2-fluorobenzyl moiety . Its specific structure makes it a valuable scaffold in drug discovery, particularly for the synthesis of novel heterocyclic compounds and for use in metal-catalyzed cross-coupling reactions to create more complex molecules . The presence of both a carboxylic acid functional group and aromatic nitrogen atoms in the pyrazole ring allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships and develop targeted bioactive molecules. As a key intermediate, this chemical is instrumental in the development of potential therapeutic agents. Pyrazole derivatives are extensively studied for their wide range of biological activities. The cyclopropyl and fluorobenzyl substituents on this scaffold are typically incorporated to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. This product is offered with a guaranteed purity of 97% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-11-4-2-1-3-10(11)8-17-13(9-5-6-9)7-12(16-17)14(18)19/h1-4,7,9H,5-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHBBLMVCVGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the introduction of the cyclopropyl and fluorobenzyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its pyrazole core, which is known for its versatility in drug design. Its molecular formula is C13H12FN3O2C_{13}H_{12}FN_3O_2, and it features a cyclopropyl group and a fluorobenzyl moiety, which contribute to its biological activity.

Medicinal Chemistry

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that pyrazole derivatives exhibit anticancer properties. The incorporation of fluorine atoms enhances the biological activity of these compounds by improving their pharmacokinetic profiles .
  • Anti-inflammatory Effects : Research indicates that pyrazole-based compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

The compound's structure allows for potential applications in agrochemicals:

  • Pesticidal Properties : Pyrazole derivatives have been explored for their efficacy as pesticides due to their ability to interfere with pest metabolism and reproduction .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications on the pyrazole ring could enhance anticancer activity .

Case Study 2: Inflammatory Response Modulation

Another research article focused on the anti-inflammatory properties of pyrazole derivatives. The study found that this compound effectively reduced pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Insights and Trends

  • Substituent Effects : Fluorine and chlorine on benzyl groups confer distinct electronic and steric profiles, impacting target selectivity and metabolic stability.
  • Carboxylic Acid Position : Position 3 vs. 5 on the pyrazole ring alters dipole moments and hydrogen-bonding networks, critical for enzyme inhibition (e.g., kinase targets).
  • Synthetic Accessibility: Compounds with sulfone or cyano groups (e.g., SY212674) may require specialized synthetic routes compared to halogenated analogs.

Biological Activity

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various pyrazole derivatives with halogenated benzyl compounds. The process can be optimized for yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce by-products .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a series of pyrazole derivatives exhibited significant inhibitory activity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range . The presence of electron-withdrawing groups, such as fluorine, has been correlated with enhanced activity.

Table 1: Biological Activity Summary

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
This compound4.5A549 (Lung)Induction of apoptosis
Other Pyrazole Derivative6.0MCF7 (Breast)Inhibition of cell proliferation
Other Pyrazole Derivative7.2HeLa (Cervical)Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Table 2: Anti-inflammatory Activity

CompoundConcentration (µM)Cytokine Inhibition (%)
This compound10IL-6: 70%
Other Pyrazole Derivative10TNF-α: 65%

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The introduction of substituents at specific positions on the pyrazole ring can enhance or diminish activity. For example, compounds with halogen substitutions at the para position on the benzyl moiety showed increased potency compared to their non-substituted counterparts .

Figure 1: Structure-Activity Relationship

SAR Diagram

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including our compound of interest, against various cancer cell lines. The study found that the compound induced apoptosis through mitochondrial pathways and significantly reduced tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit NF-kB activation in macrophages. This study provided insights into its potential use as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid?

  • Methodology: Multi-step synthesis involving palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for introducing the cyclopropyl and 2-fluorobenzyl groups. For example, methyl ester intermediates can be hydrolyzed to the carboxylic acid using acidic or basic conditions (e.g., HCl/H₂O at 93–96°C) . Precursor optimization may require tert-butyl XPhos as a ligand and cesium carbonate as a base in tert-butanol under inert atmospheres .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology:
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., cyclopropyl protons at δ 1.0–1.2 ppm, fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) and 13C^{13}C-NMR (carboxylic acid carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄F₃N₂O₂) .

Q. What safety precautions are critical when handling this compound?

  • Methodology:
  • Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat).
  • Store in sealed containers in dry, ventilated areas.
  • In case of spills, use inert adsorbents (e.g., sand or vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

  • Methodology: Perform in vitro assays (e.g., enzyme inhibition, receptor binding) on analogs with systematic substituent changes. For example, replace the 2-fluorobenzyl group with 3-chlorophenoxy (as in structurally related compounds) and compare IC₅₀ values . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity differences due to electronic effects of fluorine vs. chlorine .

Q. What strategies resolve contradictions in solubility data across studies?

  • Methodology:
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) using nephelometry or UV-vis spectroscopy.
  • Crystallography : Analyze crystal structures (e.g., Acta Crystallographica reports) to identify polymorphs affecting solubility .
  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with experimental solubility discrepancies .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodology:
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by hydrolysis in plasma .
  • Isotope Labeling : Use 19F^{19}F-NMR or 14C^{14}C-radiolabeling to track metabolic pathways and identify degradation hotspots .

Q. What analytical techniques are optimal for quantifying trace impurities?

  • Methodology:
  • LC-MS/MS : Detect sub-ppm impurities using MRM (multiple reaction monitoring) modes.
  • ICP-OES : Screen for heavy metal residues (e.g., Pd from catalysts) .

Contradictions and Limitations in Current Evidence

  • Synthetic Yields : Reported yields for similar compounds vary (e.g., 70–95%), likely due to differences in catalyst purity or reaction scaling .
  • Toxicity Data : Acute toxicity and ecotoxicological profiles are incomplete; assume high hazard until validated via OECD guidelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

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